3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
Description
Properties
CAS No. |
924663-91-2 |
|---|---|
Molecular Formula |
C10H10ClN3O2S |
Molecular Weight |
271.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
GNOAJQIQDPBBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is typically added through sulfonation reactions using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Physicochemical and Structural Properties
- Solubility : Sulfonyl groups (e.g., ethanesulfonyl) improve aqueous solubility compared to sulfanyl or aryl substituents, which are more lipophilic.
- Crystal Packing : Structural studies of 4-(4-chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole reveal intermolecular hydrogen bonding and π-π interactions, critical for solid-state stability .
- Synthesis Methods: Schiff base formation followed by NaBH₄ reduction is common for 4-amino-triazole derivatives .
Biological Activity
3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific triazole derivative, summarizing key findings from various studies and presenting data that illustrate its pharmacological potential.
Chemical Structure
The compound's structure is characterized by a triazole ring substituted with a 4-chlorophenyl group and an ethanesulfonyl moiety. This specific arrangement is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted that compounds within this class can effectively inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Compounds similar to 3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against several pathogens .
- Antifungal Activity : The triazole derivatives have also been tested against fungal pathogens, showing promising results in inhibiting species such as Candida albicans and Aspergillus niger .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to 3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : For example, compounds were evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Some derivatives showed IC50 values as low as 29 μM, indicating significant cytotoxic activity .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways. The presence of electron-donating groups on the phenyl ring appears to enhance activity .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their chemical structure. Key findings in SAR studies include:
- Substituent Effects : The presence of halogen substituents (like chlorine) on the phenyl ring enhances antibacterial activity. Electron-donating groups have been found to increase the potency of these compounds .
- Chain Length : Variations in the length of alkyl chains attached to the triazole ring can significantly affect both antibacterial and anticancer activities .
Data Summary
| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 0.125 - 8 μg/mL | Staphylococcus aureus, E. coli |
| Antifungal | Not specified | Candida albicans, Aspergillus niger |
| Cytotoxicity | IC50 = 29 μM | MCF-7, HeLa |
Case Studies
Several case studies have illustrated the efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy : A series of triazole compounds were synthesized and tested against a panel of pathogens. The study concluded that certain structural modifications led to enhanced antimicrobial potency compared to standard treatments .
- Cytotoxicity Evaluation : Research involving the synthesis of new triazole derivatives revealed significant cytotoxic effects against cancer cell lines, with some compounds demonstrating superior activity compared to existing chemotherapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
